molecular formula C15H21FN2O2 B3821310 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone

3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone

Cat. No. B3821310
M. Wt: 280.34 g/mol
InChI Key: SLYDEOQURPIYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone, also known as Fesoterodine, is a drug that is commonly used for the treatment of urinary incontinence. Fesoterodine belongs to the class of antimuscarinic drugs, which work by blocking the muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity.

Mechanism of Action

3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone works by blocking the muscarinic receptors in the bladder, thereby reducing bladder contractions and increasing bladder capacity. Muscarinic receptors are located in the smooth muscle of the bladder and are responsible for initiating bladder contractions. By blocking these receptors, 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone reduces the frequency and intensity of bladder contractions, leading to a reduction in urinary incontinence.
Biochemical and Physiological Effects:
3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone is rapidly absorbed after oral administration and is metabolized in the liver to its active metabolite, 5-hydroxymethyl tolterodine. The half-life of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone is approximately 7-8 hours, and it is excreted primarily in the urine. 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has been shown to have minimal effects on cardiovascular and respiratory function, making it a safe and well-tolerated drug.

Advantages and Limitations for Lab Experiments

3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone is a useful tool for studying the role of muscarinic receptors in bladder function. It can be used to investigate the effects of muscarinic receptor blockade on bladder contractions and bladder capacity. However, 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has limitations in the laboratory setting, as it is a drug that is primarily used for clinical purposes. Therefore, it may not be readily available for use in research studies.

Future Directions

There are several future directions for research on 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone. One area of interest is the potential use of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone in combination with other drugs for the treatment of urinary incontinence. Another area of interest is the investigation of the long-term effects of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone on bladder function and the potential for the development of drug resistance. Additionally, further research is needed to fully understand the mechanisms of action of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone and to identify potential targets for the development of new drugs for the treatment of urinary incontinence.

Scientific Research Applications

3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has been extensively studied for its efficacy in treating urinary incontinence. Several clinical trials have demonstrated the effectiveness of 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone in reducing the number of urinary incontinence episodes and improving quality of life in patients with overactive bladder syndrome. 3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone has also been studied for its potential use in treating other conditions such as irritable bowel syndrome, interstitial cystitis, and chronic prostatitis.

properties

IUPAC Name

3-[[2-(2-fluorophenyl)ethylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-18-10-4-8-15(20,14(18)19)11-17-9-7-12-5-2-3-6-13(12)16/h2-3,5-6,17,20H,4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDEOQURPIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)(CNCCC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(2-Fluorophenyl)ethylamino]methyl]-3-hydroxy-1-methylpiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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